molecular formula C24H18N2OS B2490279 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide CAS No. 391229-70-2

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2490279
CAS No.: 391229-70-2
M. Wt: 382.48
InChI Key: XDQGPYJNYTWLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphtho[1,2-d][1,3]thiazole moiety linked to a biphenyl carboxamide group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and hypertension by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphtho[1,2-d][1,3]thiazole derivatives and biphenyl carboxamides, such as:

Uniqueness

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of the naphtho[1,2-d][1,3]thiazole and biphenyl carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-13H,14-15H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQGPYJNYTWLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.